[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid
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Overview
Description
[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
The synthesis of [2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid. The reaction conditions for hydroboration are generally mild, making it a preferred method for the preparation of organoboron compounds . Industrial production methods often involve the use of palladium-catalyzed cross-coupling reactions, which are efficient and scalable .
Chemical Reactions Analysis
[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes .
Scientific Research Applications
[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: This compound is used in the development of fluorescent probes and sensors for biological imaging.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which [2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid exerts its effects is primarily through its role as a reagent in Suzuki–Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate used in the reaction .
Comparison with Similar Compounds
Similar compounds to [2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid include other boronic acids and esters used in Suzuki–Miyaura coupling reactions, such as phenylboronic acid and pinacol boronic ester . What sets this compound apart is its unique structure, which provides specific reactivity and selectivity in various chemical reactions .
Properties
Molecular Formula |
C11H11BCl2N2O3 |
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Molecular Weight |
300.9 g/mol |
IUPAC Name |
[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C11H11BCl2N2O3/c13-8-6-9(14)11(12(17)18)10(7-8)19-5-4-16-3-1-2-15-16/h1-3,6-7,17-18H,4-5H2 |
InChI Key |
LCEGLQZVGQGCBQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)Cl)OCCN2C=CC=N2)(O)O |
Origin of Product |
United States |
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